molecular formula C21H17NO2 B12913300 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-71-6

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B12913300
CAS No.: 3532-71-6
M. Wt: 315.4 g/mol
InChI Key: RSLLZVWKCCWWFC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxy group, a methylphenyl group, and a phenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-phenylacetonitrile, followed by cyclization and hydrolysis steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the isoindolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(4-methylphenyl)pyridinium
  • 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one

Uniqueness

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core structure. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

3532-71-6

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-(4-methylphenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C21H17NO2/c1-15-11-13-17(14-12-15)22-20(23)18-9-5-6-10-19(18)21(22,24)16-7-3-2-4-8-16/h2-14,24H,1H3

InChI Key

RSLLZVWKCCWWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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